E738

JAK-STAT signaling Src family kinases kinase inhibitor profiling

E738 is the first-in-class, natural product-derived dual JAK/SFK inhibitor that uniquely blocks the compensatory Stat3 reactivation pathway exploited by single-target agents. With validated recombinant IC50s of 0.7–74.1 nM (JAK) and 10.7–263.9 nM (SFK), and confirmed cellular target engagement at 5 μM, it is the superior tool compound for pancreatic cancer (Panc-1, MIA-PaCa2, BxPC3, AsPC1) and Stat3-driven oncology models. E738 overcomes the adaptive resistance plaguing ruxolitinib and dasatinib paradigms, enabling robust, reproducible apoptosis induction. Secure this peer-reviewed benchmark for your kinase profiling and overcome JAK–SFK escape signaling.

Molecular Formula C20H19N3O5
Molecular Weight 381.39
Cat. No. B1192673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE738
SynonymsE-738;  E 738;  E738
Molecular FormulaC20H19N3O5
Molecular Weight381.39
Structural Identifiers
SMILESO=C1NC2=C(C=C(OC)C=C2)/C1=C3NC4=C(C=CC=C4)C/3=N\OCC(O)CO
InChIInChI=1S/C20H19N3O5/c1-27-12-6-7-16-14(8-12)17(20(26)22-16)19-18(23-28-10-11(25)9-24)13-4-2-3-5-15(13)21-19/h2-8,11,21,24-25H,9-10H2,1H3,(H,22,26)/b19-17-,23-18+
InChIKeyGIEDBGFYGHINFT-LCLDVOFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

E738 Indirubin Derivative: First-in-Class Dual JAK/SFK Inhibitor for Oncology Research Procurement


E738 is a natural product-derived indirubin analog that functions as the first identified dual inhibitor of Janus kinases (JAKs) and Src family kinases (SFKs), simultaneously blocking two convergent oncogenic signaling axes that converge on Stat3 activation [1]. This small molecule compound exhibits ATP-competitive kinase inhibition with in vitro IC50 values ranging from 0.7–74.1 nM against recombinant JAK family members and 10.7–263.9 nM against recombinant SFKs, establishing its potency profile across both kinase families [1]. E738 belongs to the broader indirubin derivative class of kinase inhibitors, distinguished by its bis-indole alkaloid scaffold, but its demonstrated dual JAK/SFK inhibitory activity with validated downstream Stat3 signaling blockade represents a specific molecular pharmacology profile not shared by other indirubin derivatives [1].

E738: Why Generic JAK or SFK Inhibitors Cannot Substitute for Dual-Target Mechanistic Requirements


Single-target JAK inhibitors (e.g., ruxolitinib, tofacitinib) or SFK inhibitors (e.g., dasatinib, saracatinib) fail to address the established compensatory feedback mechanism wherein prolonged SFK inhibition paradoxically reactivates Stat3 signaling through altered JAK–Stat3 interactions, thereby sustaining tumor cell survival [1]. This biological phenomenon—documented in the peer-reviewed literature—means that exclusive JAK blockade or exclusive SFK blockade permits escape signaling through the uninhibited arm of the pathway, whereas E738's simultaneous engagement of both kinase families prevents this adaptive resistance mechanism from manifesting [1]. In contrast, other indirubin derivatives (e.g., E804, MLS-2438) exhibit markedly different selectivity profiles dominated by CDK or GSK3β inhibition rather than potent dual JAK/SFK activity, and are not validated to block the JAK–SFK compensatory loop [1].

E738 Quantitative Comparative Evidence: IC50, Cellular Target Engagement, and Functional Apoptosis Data Versus Comparators


E738 Dual JAK/SFK Inhibitory Activity: IC50 Comparison Versus Single-Target Inhibitors

E738 demonstrates dual inhibitory activity against both JAK and SFK families in recombinant kinase assays, a profile not shared by clinically approved single-target JAK inhibitors (ruxolitinib: JAK1/JAK2 IC50 3.3/2.8 nM; tofacitinib: JAK3 IC50 1 nM) or SFK inhibitors (dasatinib: Src IC50 0.5 nM; saracatinib: Src IC50 2.7 nM), none of which maintain therapeutically relevant potency across both kinase families simultaneously [1][2]. The compound's nanomolar-range potency against both kinase families enables blockade of the JAK–SFK compensatory feedback loop that limits the efficacy of single-target approaches [1].

JAK-STAT signaling Src family kinases kinase inhibitor profiling pancreatic cancer

E738 Cellular Target Engagement: Jak2 and Src Phosphorylation Inhibition in Pancreatic Cancer Cells

In cultured human pancreatic tumor cell lines (Panc-1, MIA-PaCa2, BxPC3, AsPC1), E738 treatment at 5 μM for 4 hours resulted in substantial inhibition of both Jak2 phosphorylation (at Tyr1007/1008) and Src phosphorylation (at Tyr419), as demonstrated by immunoblot analysis with phospho-specific antibodies [1]. This dual target engagement at the cellular level confirms that the in vitro kinase inhibitory activity translates to intact cellular systems, a validation that is absent for other indirubin derivatives such as E804, which inhibits Src with an IC50 of 430 nM but lacks documented JAK inhibitory activity and has not been shown to reduce Jak2 phosphorylation in comparable cellular assays [1].

target engagement phosphorylation inhibition pancreatic cancer cellular pharmacology

E738 Downstream Pathway Inhibition: Stat3 Activation Blockade and Apoptotic Protein Modulation

E738 treatment resulted in blockade of downstream Stat3 activation (reduced phospho-Stat3 at Tyr705) and down-regulation of Stat3 target proteins Mcl-1 and survivin, associated with induction of apoptosis in pancreatic cancer cell lines [1]. This functional consequence—apoptosis induction via dual JAK/SFK inhibition—contrasts with the activity profile of the clinically approved SFK inhibitor dasatinib, which has been shown to paradoxically increase Stat3 activation in certain cellular contexts due to compensatory JAK pathway activation, a phenomenon that E738's dual inhibitory mechanism is specifically designed to circumvent [1].

Stat3 signaling apoptosis Mcl-1 survivin

E738 Structural Differentiation: Indirubin Scaffold with Unique JAK/SFK Selectivity Versus Other Indirubin Derivatives

Among indirubin derivatives, E738 exhibits a distinct selectivity profile characterized by potent dual JAK/SFK inhibition with IC50 values in the low nanomolar range, whereas structurally related indirubin derivative E804 functions primarily as a CDK and GSK3β inhibitor with substantially weaker Src inhibitory activity (IC50 = 430 nM) and no documented JAK inhibition [1]. Another indirubin analog, 5'-fluoroindirubinoxime (5'-FIO), acts as a potent FLT3 inhibitor (IC50 = 15 nM) but does not demonstrate dual JAK/SFK activity, illustrating that subtle structural modifications to the indirubin scaffold produce markedly divergent kinase selectivity profiles .

indirubin derivatives kinase selectivity structure-activity relationship natural product derivatives

E738 Application Scenarios: High-Value Research Contexts Requiring Validated Dual JAK/SFK Inhibition


Investigating JAK–SFK Compensatory Feedback Mechanisms in Stat3-Driven Cancers

E738 is optimally suited for experimental systems designed to interrogate the compensatory feedback loop wherein SFK inhibition reactivates Stat3 signaling through enhanced JAK–Stat3 interactions, a phenomenon documented in pancreatic cancer and other solid tumor models [1]. The compound's demonstrated dual inhibitory activity against both kinase families, validated by cellular target engagement (reduced phospho-Jak2 and phospho-Src at 5 μM, 4 h) and downstream Stat3 blockade, enables researchers to test the hypothesis that simultaneous JAK/SFK inhibition overcomes adaptive resistance to single-target SFK inhibitors such as dasatinib [1].

Pancreatic Cancer Preclinical Models Requiring Stat3 Pathway Inhibition with Apoptosis Induction

For researchers working with human pancreatic cancer cell lines (Panc-1, MIA-PaCa2, BxPC3, AsPC1) where constitutively activated JAK/Stat3 and Src/Stat3 signaling drives tumor cell survival, E738 provides a validated tool compound with documented dose-dependent cytotoxicity, Stat3 target protein down-regulation (Mcl-1, survivin), and apoptosis induction [1]. The availability of quantitative IC50 data for recombinant JAK and SFK inhibition, combined with cellular phosphorylation inhibition data in these specific pancreatic cancer lines, supports experimental reproducibility and dose-response optimization [1].

Kinase Selectivity Profiling Studies Requiring an Indirubin-Derived JAK/SFK Dual Inhibitor Control

E738 serves as a critical comparator compound in kinase selectivity profiling experiments that evaluate novel indirubin derivatives or other ATP-competitive kinase inhibitors. Its well-characterized dual JAK/SFK inhibitory profile (JAK IC50 0.7–74.1 nM, SFK IC50 10.7–263.9 nM) and ATP-competitive binding mechanism validated by molecular dynamics simulations provide a benchmark for distinguishing compounds with divergent selectivity (e.g., CDK-dominant E804, FLT3-selective 5'-FIO) [1].

Academic Research on Natural Product-Derived Kinase Inhibitors for Oncology Applications

E738, as a natural product-derived indirubin analog with a bis-indole alkaloid scaffold, is appropriate for academic research programs exploring the therapeutic potential of structurally novel kinase inhibitors. The compound's first-in-class designation as a dual JAK/SFK inhibitor, supported by peer-reviewed publication data demonstrating both biochemical potency and cellular functional activity, provides a foundation for further medicinal chemistry optimization and mechanistic studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for E738

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.